tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate
CAS No.: 2140326-62-9
Cat. No.: VC4092462
Molecular Formula: C14H25NO5
Molecular Weight: 287.35
* For research use only. Not for human or veterinary use.
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate - 2140326-62-9](/images/structure/VC4092462.png)
Specification
CAS No. | 2140326-62-9 |
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Molecular Formula | C14H25NO5 |
Molecular Weight | 287.35 |
IUPAC Name | tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-oxobutyl)carbamate |
Standard InChI | InChI=1S/C14H25NO5/c1-10(16)8-9-15(11(17)19-13(2,3)4)12(18)20-14(5,6)7/h8-9H2,1-7H3 |
Standard InChI Key | FAORCJSIRLJWHQ-UHFFFAOYSA-N |
SMILES | CC(=O)CCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES | CC(=O)CCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound is systematically named tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate and belongs to the class of imidodicarbonic acid derivatives. Its molecular formula is , with a molecular weight of 299.36 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name reflects its dual Boc-protected amine and ketone-containing side chain.
Structural Analysis
The molecule consists of two tert-butoxycarbonyl (Boc) groups attached to a central nitrogen atom, which is further bonded to a 3-oxobutyl chain. The Boc groups act as protecting agents for the amine functionality, while the 3-oxobutyl moiety introduces a ketone group capable of undergoing nucleophilic additions or reductions .
Key structural features:
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Boc Protection: The tert-butoxycarbonyl groups stabilize the amine against undesired reactions during synthesis .
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3-Oxobutyl Chain: The side chain provides a reactive site for further functionalization, such as aldol condensations or Grignard reactions .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate typically involves multi-step protocols to introduce the Boc groups and the 3-oxobutyl chain. A common approach includes:
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Amine Protection: Reaction of 3-oxobutylamine with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate .
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Carbamate Formation: Subsequent reaction with methyl chloroformate or similar reagents to install the second Boc group .
Optimization Considerations:
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Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions .
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility properties .
Key Reactions
The compound participates in several transformative reactions:
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Deprotection: Acidic conditions (e.g., trifluoroacetic acid) remove Boc groups, regenerating the free amine .
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Ketone Functionalization: The 3-oxobutyl ketone undergoes nucleophilic additions (e.g., with Grignard reagents) to form secondary alcohols .
Property | Estimated Value | Basis |
---|---|---|
Melting Point | 45–55°C | Analogous Boc compounds |
Solubility | Soluble in DCM, THF, DMF | Polarity and Boc groups |
Stability | Stable at RT; hygroscopic | SDS recommendations |
Spectroscopic Data:
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IR: Strong absorption bands at ~1740 cm (C=O stretch) and ~1250 cm (C-O-C stretch) .
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H NMR: Peaks at δ 1.4–1.5 ppm (tert-butyl groups) and δ 2.1–2.3 ppm (ketone protons) .
Applications in Organic Synthesis
Amine Protection in Peptide Synthesis
The dual Boc groups make this compound a robust protecting agent for amines in solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows sequential deprotection and coupling steps without side reactions .
Intermediate for Heterocyclic Compounds
The 3-oxobutyl ketone serves as a precursor for pyrrolidines and pyridines via cyclization reactions. For example, reductive amination with primary amines yields substituted pyrrolidines .
Pharmaceutical Relevance
While direct therapeutic applications are undocumented, its role in synthesizing peptidomimetics and enzyme inhibitors is well-established. For instance, analogs of this compound have been used to develop protease inhibitors targeting HIV-1 .
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